Rhenium-185

描述

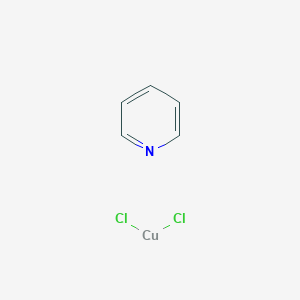

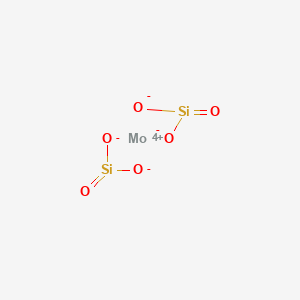

Rhenium-185 is an isotope of the element rhenium, which is known for its high resistance to heat and corrosion. Rhenium is one of the rarest elements in the Earth’s crust and is primarily obtained as a byproduct of molybdenum and copper mining. This compound has a significant role in various scientific and industrial applications due to its unique properties.

准备方法

Synthetic Routes and Reaction Conditions

Rhenium-185 can be produced through nuclear transmutation processes. One of the primary methods involves the irradiation of natural tantalum in a fast reactor. The process includes a two-step irradiation with different moderators to enhance the production rate. Initially, zirconium hydride is used as a moderator to transmute natural tantalum to tungsten, followed by zirconium deuteride to convert tungsten to this compound .

Industrial Production Methods

The industrial production of this compound involves the use of high-flux nuclear reactors. The irradiation of natural tantalum in these reactors can produce this compound with an isotopic purity of 99 percent. This method is different from the conventional electromagnetic enrichment process and offers a more efficient production route .

化学反应分析

Types of Reactions

Rhenium-185 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique electronic configuration and oxidation states of rhenium.

Common Reagents and Conditions

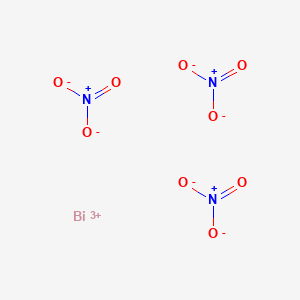

Oxidation Reactions: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or nitric acid. The reaction conditions typically involve elevated temperatures and acidic environments.

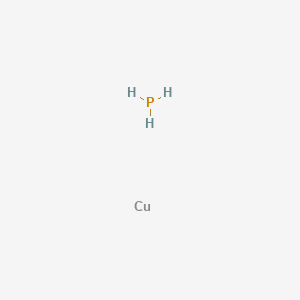

Reduction Reactions: Reduction of this compound can be achieved using reducing agents like hydrogen gas or sodium borohydride. These reactions are often conducted under controlled temperatures and pressures.

Substitution Reactions: this compound can participate in substitution reactions with various ligands, forming complexes with different geometries and properties.

Major Products Formed

The major products formed from these reactions include rhenium oxides, rhenium halides, and various rhenium complexes. These products have significant applications in catalysis, electronics, and material science.

科学研究应用

Rhenium-185 has a wide range of scientific research applications:

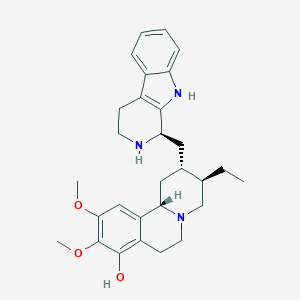

Biology: this compound-labeled compounds are used in biological studies to understand cellular processes and interactions.

Medicine: this compound is a precursor for the production of rhenium-186, a radioisotope used in radiotherapy for cancer treatment. Its unique properties allow for simultaneous treatment and diagnosis.

作用机制

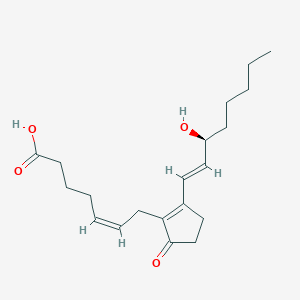

The mechanism of action of rhenium-185, particularly in medical applications, involves its ability to emit beta and gamma radiation. This radiation can induce cellular damage in cancer cells, leading to apoptosis. The molecular targets include DNA and other cellular components, which are disrupted by the emitted radiation. The pathways involved in this process include the generation of reactive oxygen species and the activation of apoptotic signaling cascades .

相似化合物的比较

Rhenium-185 can be compared with other isotopes of rhenium, such as rhenium-186 and rhenium-187.

Rhenium-186: This isotope is widely used in medical applications due to its beta and gamma radiation properties. It has a shorter half-life compared to this compound, making it suitable for therapeutic applications.

Rhenium-187: This isotope is more stable and is used in various industrial applications, including the production of superalloys and catalysts.

This compound is unique due to its specific isotopic properties and its role as a precursor for rhenium-186 production .

属性

IUPAC Name |

rhenium-185 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Re/i1-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUAPFZMCVAUBPE-BJUDXGSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Re] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[185Re] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Re | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60932151 | |

| Record name | (~185~Re)Rhenium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.952958 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14391-28-7 | |

| Record name | Rhenium, isotope of mass 185 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014391287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~185~Re)Rhenium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。